Fmoc-1,6-diaminohexane hydrochloride Fmoc-1,6-diaminohexane hydrochloride
Brand Name: Vulcanchem
CAS No.: 166410-37-3
VCID: VC21538684
InChI: InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl
Molecular Formula: C21H27ClN2O2
Molecular Weight: 374.9 g/mol

Fmoc-1,6-diaminohexane hydrochloride

CAS No.: 166410-37-3

Cat. No.: VC21538684

Molecular Formula: C21H27ClN2O2

Molecular Weight: 374.9 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-1,6-diaminohexane hydrochloride - 166410-37-3

CAS No. 166410-37-3
Molecular Formula C21H27ClN2O2
Molecular Weight 374.9 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride
Standard InChI InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H
Standard InChI Key SKDQIWLYPJOUMY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl

Chemical Properties and Structure

Fmoc-1,6-diaminohexane hydrochloride is characterized by its unique molecular structure combining an Fmoc protecting group with a diaminohexane chain in hydrochloride salt form. The compound has several key chemical identifiers and physical properties that define its behavior in various chemical environments.

Molecular Identifiers

The compound's systematic IUPAC name is 9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate hydrochloride . It is most commonly identified by its CAS registry number 945923-91-1, though the free base form (Fmoc-1,6-diaminohexane) may be referenced under CAS number 166410-37-3 . The molecular formula is C₂₁H₂₇ClN₂O₂, with a precise molecular weight of 374.90 g/mol as determined by computational methods . The structural formula reveals the characteristic Fmoc group attached to one of the amino functions of the hexamethylene diamine chain, with the other amino function existing as an ammonium chloride salt.

Physical and Chemical Characteristics

Fmoc-1,6-diaminohexane hydrochloride typically appears as a powder at room temperature . The compound contains important functional groups including the fluorenyl aromatic system, carbamate linkage, and protonated primary amine. The stability of this compound is enhanced by proper storage conditions, with manufacturers generally recommending refrigeration at 2-8°C to maintain chemical integrity . The SMILES notation for the compound is [Cl-].[N+H3]CCCCCCNC(=O)OCC1c2c(cccc2)c3c1cccc3, which provides a linear textual representation of its molecular structure .

Spectroscopic Properties

The compound can be identified and characterized using various spectroscopic methods, with infrared spectroscopy (IR) being particularly useful for identifying the carbamate functional group characteristic of Fmoc protection . Purity analysis is typically performed using thin-layer chromatography (TLC), with high-quality commercial preparations generally exceeding 98% purity . This level of purity is essential for applications in peptide synthesis where contaminants could interfere with reaction specificity.

Synthesis and Applications

Fmoc-1,6-diaminohexane hydrochloride serves as an essential chemical building block in multiple research fields, with particular significance in peptide chemistry and drug development. Its controlled reactivity profile makes it particularly valuable in selective chemical transformations.

Peptide Synthesis Applications

The primary application of Fmoc-1,6-diaminohexane hydrochloride lies in solid-phase peptide synthesis, where it functions as a protecting group that can be selectively removed under mild basic conditions . This selective protection-deprotection strategy is fundamental to controlling the reactivity of amino functions during the construction of complex peptides. The Fmoc group effectively blocks one amino terminus of the diaminohexane linker, allowing the free amine to participate in coupling reactions while preventing unwanted side reactions . This orthogonal protection strategy is particularly valuable when incorporating non-standard amino acid derivatives or when creating peptide conjugates with specific spatial arrangements.

Drug Development and Bioconjugation

In pharmaceutical research, Fmoc-1,6-diaminohexane hydrochloride plays a crucial role in the design and synthesis of peptide-based therapeutics . The compound serves as a linker that can enhance the stability and bioavailability of drug candidates in pharmaceutical formulations . Its ability to connect peptide moieties to other biomolecules through its bifunctional nature makes it particularly valuable in creating targeted drug delivery systems . Researchers utilize this compound to create bioconjugates that link peptides to various molecules such as fluorescent tags, antibodies, or other targeting ligands, thereby enabling precise biological interactions and improved pharmacokinetic properties.

Material Science and Diagnostics

Beyond pharmaceutical applications, Fmoc-1,6-diaminohexane hydrochloride finds utility in material science for creating functionalized polymers that can be used in specialized coatings and advanced materials with tailored properties . The compound's ability to form covalent attachments through its amino functionality while maintaining the option for later deprotection provides material scientists with flexible design options. In diagnostic applications, it contributes to the development of sensitive and specific assay systems, particularly those requiring peptide recognition elements . These diagnostic tools benefit from the compound's ability to provide controlled attachment points for signaling molecules or recognition elements.

Test ParameterTypical SpecificationMethod
AppearancePowderVisual inspection
IdentityPasses testInfrared spectroscopy (IR)
Purity≥ 98%Thin-layer chromatography (TLC)
Storage Requirements2-8°CStability testing

This quality control data ensures researchers receive a product that meets the necessary standards for successful experimental outcomes .

Structural Comparison with Related Compounds

Understanding Fmoc-1,6-diaminohexane hydrochloride in relation to similar compounds provides valuable context for researchers selecting appropriate reagents for specific applications.

Comparison with Other Diamine Linkers

Fmoc-1,6-diaminohexane hydrochloride belongs to a family of protected diamines used in synthetic chemistry. The six-carbon chain of this particular compound provides a specific balance of flexibility and distance between functional groups that distinguishes it from shorter or longer analogs. This specific spatial arrangement affects how the molecule behaves in coupling reactions and influences the conformational properties of the resulting products. The hexyl chain provides sufficient flexibility to accommodate various steric requirements while maintaining reasonable hydrophobicity compared to shorter chain analogs.

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